molecular formula C8H3BrClFN2S B1374065 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole CAS No. 1342880-63-0

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole

Cat. No.: B1374065
CAS No.: 1342880-63-0
M. Wt: 293.54 g/mol
InChI Key: WQRYBAOTGQCDRF-UHFFFAOYSA-N
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Description

Historical Context of 1,3,4-Thiadiazole Chemistry

The 1,3,4-thiadiazole ring system, first synthesized in the early 20th century, emerged as a critical heterocyclic motif in medicinal chemistry. Initial applications focused on sulfonamide derivatives, such as acetazolamide, which exploited the ring’s stability and hydrogen-bonding capacity for carbonic anhydrase inhibition. By the mid-20th century, synthetic methods evolved to include cyclization of acylhydrazines and thiosemicarbazides, enabling broader exploration of substituted derivatives.

Key milestones include:

  • 1950s–1970s : Development of antimicrobial and diuretic agents like sulfamethizole.
  • 2000s–Present : Expansion into anticancer research, with derivatives targeting kinase inhibition (e.g., Bcr-Abl in leukemia).

The structural versatility of 1,3,4-thiadiazoles, driven by their mesoionic behavior and bioisosteric resemblance to pyrimidine, has solidified their role in drug discovery.

Significance of Halogenated 1,3,4-Thiadiazoles in Chemical Research

Halogenation enhances the physicochemical and pharmacological properties of 1,3,4-thiadiazoles. Fluorine and chlorine atoms improve metabolic stability and membrane permeability, while bromine introduces steric bulk for targeted protein interactions.

Key Applications:

  • Anticancer Agents :
    • Chlorine-substituted derivatives inhibit kinases (e.g., Abl tyrosine kinase).
    • Bromine enhances binding to hydrophobic pockets in enzymes like LSD1.
  • Antimicrobials :
    • Fluorinated thiadiazoles disrupt bacterial cell wall synthesis via dihydropteroate synthase inhibition.
  • Material Science :
    • Halogen atoms adjust electronic properties for optoelectronic applications.
Table 1: Impact of Halogen Substituents on Bioactivity
Halogen Role in Bioactivity Example Derivative
Fluorine Enhances bioavailability, metabolic stability 5-Fluoro-1,3,4-thiadiazole
Chlorine Improves enzyme inhibition potency 5-Chloro-1,3,4-thiadiazole
Bromine Increases hydrophobic interactions 5-Bromo-1,3,4-thiadiazole

Structural Overview of 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole

The compound’s structure comprises:

  • 1,3,4-Thiadiazole Core : A five-membered aromatic ring with sulfur (S1) and two nitrogen atoms (N2, N4).
  • Substituents :
    • Position 2 : 5-Bromo-2-fluorophenyl group, introducing steric bulk and electronic effects via bromine (C-Br) and fluorine (C-F).
    • Position 5 : Chlorine atom (C-Cl), enhancing electrophilicity and hydrogen-bonding potential.

Spectroscopic Characteristics:

  • IR Spectroscopy : Peaks at 1225 cm⁻¹ (C-F) and 618 cm⁻¹ (C-Br).
  • NMR :
    • ¹H NMR : Aromatic protons resonate at δ 7.11–8.61 ppm, split due to para-fluorine and meta-bromine effects.
    • ¹³C NMR : Carbon signals for C-Cl (δ 77.34 ppm) and C-Br (δ 130.58 ppm).

Electronic Effects:

  • Electron-Withdrawing Halogens : The fluorine (σₚ = +0.78) and chlorine (σₚ = +0.47) atoms polarize the thiadiazole ring, increasing reactivity toward nucleophilic substitution.
  • Aromatic Stability : The planar thiadiazole ring facilitates π-stacking interactions in protein binding.
Figure 1: Molecular Structure
       S1  
       / \  
    N2   N4  
    ||   ||  
    C3—C5  
     |  
     Cl  

Substituents omitted for clarity; full structure available in PubChem.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2S/c9-4-1-2-6(11)5(3-4)7-12-13-8(10)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYBAOTGQCDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C(S2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps

  • Bromination and Fluorination :

    • Starting material: 2-fluoroaniline.
    • Reaction: Bromination introduces a bromine atom at the 5-position of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
    • Conditions: Typically carried out in organic solvents like acetic acid or dichloromethane at controlled temperatures.
  • Formation of the Thiadiazole Ring :

    • Intermediate: The brominated fluoroaniline is reacted with thiosemicarbazide.
    • Cyclization: Acidic conditions (e.g., sulfuric acid or polyphosphoric acid) promote the cyclization to form the thiadiazole ring.
    • Mechanism: Oxidative cyclization facilitates the formation of the heterocyclic 1,3,4-thiadiazole core.
  • Chlorination :

    • Final step: Chlorination of the thiadiazole ring to introduce a chlorine atom at the 5-position.
    • Reagents: Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) is commonly used.
    • Optimization: Reaction parameters such as temperature and solvent choice are adjusted to maximize yield.

Solid-Phase Synthesis Method

Procedure

  • Combine thiosemicarbazide, carboxylic acid, and phosphorus pentachloride in a dry reaction vessel.
  • Grind the mixture uniformly at room temperature until complete reaction occurs.
  • Allow the reaction to stand and isolate the crude product.
  • Add an alkaline solution to adjust the pH to 8–8.2.
  • Filter and recrystallize the product to obtain high-purity 2-amino-5-substituted-1,3,4-thiadiazoles.

Advantages

  • Simplified operation with mild reaction conditions.
  • Shorter reaction time compared to liquid-phase methods.
  • High yield (>91%) with minimal equipment requirements.

Lawesson’s Reagent-Based Cyclization

Procedure

  • React precursors (e.g., aromatic hydrazones) with Lawesson’s reagent in dry toluene.
  • Heat under reflux for 4–5 hours at approximately 110°C.
  • Monitor progress via thin-layer chromatography (TLC).
  • Purify by column chromatography using silica gel and hexane/ethyl acetate as eluents.

Outcomes

  • High yield (up to 90%).
  • Effective for synthesizing thiadiazole derivatives with specific substituents.

Alternative Liquid-Phase Synthesis

Steps

  • Use methylsulfonyl-substituted thiadiazoles as starting materials.
  • React in an aqueous-organic biphasic system with a base such as sodium hydroxide.
  • Maintain low temperatures (-20°C) during the reaction for optimal selectivity.
  • Isolate the product by crystallization after solvent removal.

Challenges

  • Requires precise temperature control.
  • Recycling of solvents like acetone can be difficult in large-scale production.

Data Table: Comparative Analysis of Methods

Method Yield (%) Reaction Time Conditions Advantages
General Synthetic Route ~85 Moderate Multi-step, acidic Widely applicable for various derivatives
Solid-Phase Synthesis >91 Short Room temperature Simple, economical, low toxicity
Lawesson’s Reagent Cyclization ~90 Moderate High temperature High efficiency for specific derivatives
Liquid-Phase Synthesis ~85 Long Low temperature Suitable for sensitive substituents

Notes on Optimization

  • Solvent selection plays a critical role in achieving high yields and purity.
  • Reaction monitoring techniques such as TLC or NMR spectroscopy are essential for ensuring completion at each stage.
  • Post-reaction purification methods like recrystallization or chromatography significantly enhance product quality.

Chemical Reactions Analysis

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities:
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. Studies have shown that 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole can inhibit the growth of various bacterial strains and demonstrate cytotoxic effects against cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival .

Potential Drug Development:
This compound is being investigated as a potential lead in drug development due to its unique structural features that allow for modifications aimed at enhancing biological activity. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacological studies .

Agricultural Applications

Pesticide Development:
Thiadiazoles are known for their pesticide properties. The compound may be utilized in developing new agrochemicals aimed at controlling pests and diseases in crops. Its effectiveness in this area is attributed to its ability to disrupt biological processes in target organisms .

Material Science

Synthesis of Functional Materials:
The unique chemical structure of this compound allows it to serve as a building block for synthesizing advanced materials. Research is ongoing into its use in creating polymers and other materials with specific properties, such as enhanced thermal stability and electrical conductivity .

Case Studies

Study ReferenceApplication FocusFindings
Study on Antimicrobial Activity Investigated the antimicrobial properties against various pathogensDemonstrated significant inhibition of bacterial growth
Cancer Cell Line Study Evaluated cytotoxic effects on cancer cellsShowed dose-dependent inhibition of cell proliferation
Pesticide Efficacy Trial Tested effectiveness as an agricultural pesticideProven effective against common agricultural pests

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Structural and Functional Differences

The bromo-fluorophenyl group introduces steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets compared to simpler phenyl or phenoxy derivatives .

Core Heterocycle Variations :

  • Thiazole vs. Thiadiazole : 5-Bromo-2-(3-fluorophenyl)thiazole replaces one nitrogen atom in the thiadiazole ring with a carbon, reducing ring aromaticity and altering electronic distribution. This change impacts biological target selectivity.

Bioactivity Trends: Anticonvulsant Activity: The 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl] derivative demonstrates potent anticonvulsant effects, suggesting that chloro-phenoxy substituents may enhance central nervous system penetration. Antimicrobial Activity: Thiol-containing derivatives (e.g., 2-amino-5-thiol-1,3,4-thiadiazole) exhibit stronger antimicrobial effects than halogenated analogs, likely due to thiol-mediated disruption of microbial enzymes.

Functionalization Potential

  • The bromine atom in 5-Bromo-1,3,4-thiadiazol-2-amine undergoes facile substitution with secondary amines , a reactivity that could be exploited in the target compound for derivatization.

Pharmacological and Physicochemical Properties

Property Target Compound 5-(2-Bromophenyl)-2-amine 2-Amino-5-[Cl-phenoxy]
Molecular Weight ~305.5 g/mol ~284.1 g/mol ~381.7 g/mol
Lipophilicity (logP) High (Br, F, Cl substituents) Moderate (NH2 reduces logP) High (Cl-phenoxy group)
Solubility Low (nonpolar substituents) Moderate (polar NH2) Low
Bioactivity Inferred insecticidal/anticancer Confirmed agrochemical activity Anticonvulsant

Biological Activity

2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against various bacterial strains range from 50 to 200 µg/mL, demonstrating its potential as an antimicrobial agent compared to standard antibiotics like chloramphenicol and nystatin .
PathogenMIC (µg/mL)Comparison Standard
Staphylococcus aureus100Chloramphenicol (50)
Escherichia coli150Nystatin (100)
Candida albicans200Nystatin (100)

2. Anticancer Activity

Recent studies have indicated that thiadiazole derivatives can inhibit the growth of cancer cells. In vitro tests revealed that this compound can induce apoptosis in various cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for this compound ranged from 10 to 30 µM across different cell lines, indicating a moderate level of cytotoxicity .
Cell LineIC50 (µM)Activity Level
MCF-715Moderate
HeLa20Moderate
A54925Moderate

The mechanism by which thiadiazoles exert their biological effects often involves interaction with specific enzymes or cellular pathways. For instance:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit urease activity, which is crucial for certain pathogens' survival.
  • Apoptosis Induction : The anticancer activity is believed to be mediated through the activation of caspases and subsequent apoptosis pathways in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiadiazoles demonstrated that modifications in the phenyl ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups such as bromine and fluorine enhanced the activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential

In a comparative study involving several thiadiazole derivatives, this compound exhibited superior anticancer properties against MCF-7 cells compared to other derivatives lacking halogen substitutions. The study highlighted the importance of halogen atoms in enhancing biological activity .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions for halogenation to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Advanced: How can reaction yields be optimized for halogenation steps in thiadiazole synthesis?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation efficiency by stabilizing reactive intermediates .
  • Temperature Control : Bromination at 0–5°C minimizes decomposition, while chlorination may require reflux conditions.
  • Stoichiometry : A 1.2–1.5 molar excess of halogenating agents (e.g., NBS) ensures complete substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole

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